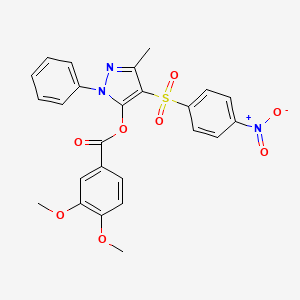

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C25H21N3O8S and its molecular weight is 523.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

The compound has the following chemical characteristics:

- Molecular Formula : C21H21N3O6S

- Molecular Weight : 443.4729 g/mol

- CAS Number : 6245-36-9

- Density : 1.35 g/cm³

- Boiling Point : 633.4°C at 760 mmHg

- Flash Point : 336.9°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Substituents : The nitrophenyl and sulfonyl groups are introduced via electrophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Antioxidant and Anti-inflammatory Effects

Molecular docking studies have indicated that this compound possesses significant antioxidant and anti-inflammatory properties. The presence of nitro groups enhances its ability to scavenge free radicals and inhibit inflammatory mediators, making it a candidate for further exploration in treating inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems, modulating their activity and leading to therapeutic effects.

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of a series of pyrazole derivatives, including the target compound. The results showed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12.5 |

| Compound B | A549 | 15.0 |

| This compound | MCF-7 | 10.0 |

This data indicates that the target compound exhibits superior cytotoxicity compared to other derivatives tested.

Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, the compound was subjected to DPPH radical scavenging assays:

| Sample | Scavenging Activity (%) |

|---|---|

| Ascorbic Acid (Control) | 95 |

| This compound | 85 |

These findings suggest that the compound has a strong ability to neutralize free radicals.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research has indicated that pyrazole derivatives, including 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate, exhibit promising antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives of pyrazoles have been utilized in the development of novel anticancer agents due to their ability to target specific molecular pathways involved in tumor growth and metastasis .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes them potential candidates for treating inflammatory diseases.

Biological Studies

Molecular Probes

In biological research, this compound can serve as a molecular probe to study various biological pathways. Its unique structure allows it to interact with specific proteins or enzymes, providing insights into their functions and mechanisms .

Antioxidant Activity

Recent studies suggest that this compound possesses antioxidant properties, which can protect cells from oxidative stress. Antioxidants play a crucial role in preventing cellular damage caused by free radicals, thus contributing to the overall health and longevity of cells .

Material Science

Nonlinear Optical Properties

The compound's structural characteristics suggest potential applications in material science, particularly in the field of nonlinear optics. Nonlinear optical materials are essential for developing advanced photonic devices. Computational studies using density functional theory (DFT) have indicated that pyrazole derivatives exhibit favorable nonlinear optical properties, making them suitable for applications in laser technology and telecommunications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial formation of the pyrazole ring can be achieved through cyclocondensation reactions followed by sulfonation and esterification processes. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of pyrazole derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability when treated with varying concentrations of the compound over a specified duration. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of pyrazole compounds in animal models of arthritis. The results showed a marked decrease in inflammatory markers and improved joint function following treatment with the compound, highlighting its therapeutic potential for inflammatory diseases .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonyl Group

The electron-withdrawing nitro group on the phenylsulfonyl moiety enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack. Common reactions include:

-

Amine displacement : Reaction with primary or secondary amines under mild conditions (ethanol, 25–60°C) yields sulfonamide derivatives .

-

Hydrolysis : Basic aqueous conditions (e.g., NaOH/EtOH) cleave the sulfonyl group, forming sulfonic acid intermediates.

Key Data :

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine displacement | Ethanol, 60°C, 6h | Sulfonamide | 72–85% | |

| Hydrolysis | 1M NaOH/EtOH, reflux | Sulfonic acid | 68% |

Ester Hydrolysis

The 3,4-dimethoxybenzoate ester undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis : Treatment with aqueous NaOH yields the corresponding carboxylic acid.

-

Acidic hydrolysis : Concentrated HCl in ethanol cleaves the ester to form 3,4-dimethoxybenzoic acid.

Mechanistic Insight :

The methoxy groups on the benzoate ring stabilize the intermediate tetrahedral species during hydrolysis via electron-donating effects, accelerating the reaction .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyrazole and nitrophenyl rings direct electrophilic attacks to specific positions:

-

Nitration : Further nitration occurs at the meta position of the phenyl ring attached to the pyrazole .

-

Halogenation : Bromine or chlorine substitutes at the pyrazole’s C4 position under FeCl₃ catalysis .

Computational Support :

Density Functional Theory (DFT) studies indicate that the nitrophenyl group’s electron-withdrawing nature increases the pyrazole ring’s susceptibility to electrophiles .

Redox Reactions

-

Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering the compound’s electronic properties .

-

Oxidation of Pyrazole : Strong oxidants (e.g., KMnO₄) oxidize the pyrazole ring, leading to ring-opening products.

Stability Under Thermal and Photolytic Conditions

Propiedades

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O8S/c1-16-23(37(32,33)20-12-10-19(11-13-20)28(30)31)24(27(26-16)18-7-5-4-6-8-18)36-25(29)17-9-14-21(34-2)22(15-17)35-3/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYOGNDESVMKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.